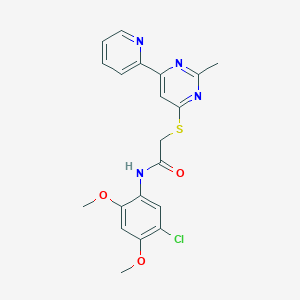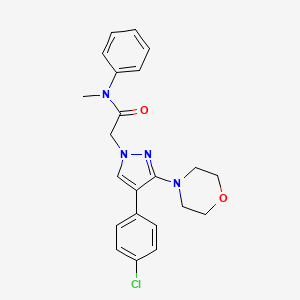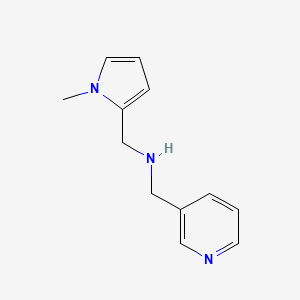
N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be useful for understanding the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the creation of N-acyl and N-alkyl acetamides with various substitutions. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . This suggests that the synthesis of "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" would likely involve careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using vibrational spectroscopy and density functional theory (DFT). For instance, the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized to obtain vibrational signatures and understand the effects of rehybridization and hyperconjugation on its structure . The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, which could be relevant for the structural analysis of "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" .
Chemical Reactions Analysis
The chemical reactions of related compounds often involve the formation of intermolecular and intramolecular hydrogen bonds, which contribute to their stability and biological activity. For example, NBO analysis of the antiviral molecule mentioned above revealed strong stable hydrogen-bonded N–H···N intermolecular interactions and weaker intramolecular interactions . These interactions are crucial for the biological efficacy of such compounds and would be an important aspect of the chemical reactions analysis for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated through various spectroscopic techniques and in-silico methods. The vibrational spectroscopic signatures provide insights into the molecular interactions and stability of the compounds . Additionally, pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are evaluated to predict the compound's behavior in biological systems . These analyses are essential for understanding how "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" might interact with biological targets and its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic activities. These compounds were screened for their COX-1/COX-2 inhibitory activity, demonstrating significant potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Research by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrates significant antimicrobial activities, presenting a potential pathway for developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Heterocyclic Synthesis with Activated Nitriles : Elian, Abdelhafiz, and abdelreheim (2014) discuss the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, highlighting the versatile applications of these compounds in creating a wide array of heterocyclic compounds with potential biological activities (Elian, Abdelhafiz, & abdelreheim, 2014).
Biological Activities and Applications
Synthesis and Biological Activities : The work by Su et al. (1986) on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid provides insights into the development of compounds with significant anticancer activity, demonstrating the therapeutic potential of such chemical modifications (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Insecticidal Activities : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against cowpea aphid, showcasing the insecticidal potential of such compounds. This study provides a foundation for developing new pesticides based on pyridine derivatives (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-23-15(14-6-4-5-7-22-14)9-20(24-12)29-11-19(26)25-16-8-13(21)17(27-2)10-18(16)28-3/h4-10H,11H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNWKUFUXTWXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)
![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)



![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)